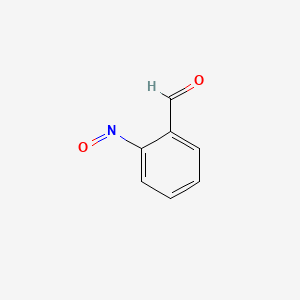Benzaldehyde, 2-nitroso-
CAS No.: 29809-25-4
Cat. No.: VC3828799
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29809-25-4 |
|---|---|
| Molecular Formula | C7H5NO2 |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 2-nitrosobenzaldehyde |
| Standard InChI | InChI=1S/C7H5NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-5H |
| Standard InChI Key | YJIHPMSQOPZABY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=O)N=O |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)N=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Nitrobenzaldehyde (C₇H₅NO₃) features a benzene ring with aldehyde (-CHO) and nitro (-NO₂) groups at the ortho position. The nitro group’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles . The planar structure facilitates conjugation between the aromatic ring and substituents, influencing its spectral and reactive behavior.
Physical Properties
Key physicochemical parameters are summarized below:
The compound’s low water solubility and volatility with steam make it suitable for reactions in nonpolar solvents . Its crystalline form appears as yellow needles or powder, with stability concerns under prolonged air exposure due to potential oxidation .
Synthesis and Production Methods
Industrial Synthesis
The primary industrial route involves the oxidation of 2-nitrotoluene. Potassium permanganate (KMnO₄) in acidic conditions converts the methyl group to a carbonyl, yielding 2-nitrobenzaldehyde with ~55% efficiency :
Reaction Pathway:
2-Nitrotoluene + KMnO₄ + H₂SO₄ → 2-Nitrobenzaldehyde + MnSO₄ + K₂SO₄ + H₂O
This method balances cost and yield, though side reactions may form 2-nitrobenzoic acid if over-oxidized .
Laboratory-Scale Preparations
Alternative methods include:
-
Nitration of Benzaldehyde: Direct nitration using mixed acids (HNO₃/H₂SO₄), though regioselectivity challenges arise .
-
Oxidation of 2-Nitrophenylpyruvic Acid: Treatment with KMnO₄ in sodium carbonate, followed by acid workup, achieves moderate yields .
Chemical Reactivity and Reaction Pathways
Nucleophilic Additions
The electron-deficient carbonyl carbon readily undergoes nucleophilic attacks. For instance, hydrazine forms hydrazones, precursors to heterocyclic compounds like quinazolines :
Reduction Reactions
Catalytic hydrogenation or sodium borohydride (NaBH₄) reduces the nitro group to amine, yielding 2-aminobenzaldehyde, a valuable intermediate for dyes and pharmaceuticals :
Condensation Reactions
Condensation with amines forms Schiff bases, which exhibit antimicrobial and anticancer activities . For example, reaction with 2-aminobenzothiazole yields a fluorescent sensor for metal ions :
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
2-Nitrobenzaldehyde is critical in synthesizing:
Materials Science
-
Fluorescent Sensors: Derivatives detect pH changes and metal ions via emission shifts .
-
Photolabile Protecting Groups: The 2-nitrobenzyl group cleaves under UV light, enabling controlled release in drug delivery systems .
Biomedical Applications
Antimicrobial Activity
Schiff bases derived from 2-nitrobenzaldehyde show efficacy against Staphylococcus aureus and Escherichia coli, with MIC values as low as 8 µg/mL .
Enzyme Inhibition
N-Oxide derivatives selectively inhibit cytochrome P450 enzymes, offering avenues for metabolic disorder treatments .
Photochemical Behavior and Advanced Studies
One-Photon UV Absorption
UV irradiation (200–380 nm) cleaves the 2-nitrobenzyl group, releasing protons used in pH-sensitive drug delivery .
Two-Photon Photolysis
Femtosecond laser pulses at 720 nm induce multiphoton excitation, enabling precise proton release in biological systems without UV-induced damage .
Mechanism:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume